molecular formula C6H12OS B14719103 Acetaldehyde, (butylthio)- CAS No. 22410-23-7

Acetaldehyde, (butylthio)-

Cat. No.: B14719103
CAS No.: 22410-23-7
M. Wt: 132.23 g/mol
InChI Key: WZLVGITZGOFMOU-UHFFFAOYSA-N
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Description

Acetaldehyde, (butylthio)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a butylthio group attached to the acetaldehyde molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde, (butylthio)- can be achieved through several methods. One common approach involves the reaction of acetaldehyde with butylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of acetaldehyde, (butylthio)- may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, (butylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form butylthioacetic acid.

    Reduction: Reduction of acetaldehyde, (butylthio)- can yield butylthioethanol.

    Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Butylthioacetic acid

    Reduction: Butylthioethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Acetaldehyde, (butylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of aldehydes and thio groups on biological systems.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetaldehyde, (butylthio)- involves its interaction with molecular targets in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect cellular functions. The butylthio group may also interact with cellular components, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: A simple aldehyde with a similar structure but lacking the butylthio group.

    Butylthiol: Contains the butylthio group but lacks the aldehyde functionality.

    Butylthioacetic acid: An oxidized form of acetaldehyde, (butylthio)-.

Uniqueness

Acetaldehyde, (butylthio)- is unique due to the presence of both an aldehyde and a butylthio group. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The dual functionality allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.

Properties

CAS No.

22410-23-7

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-butylsulfanylacetaldehyde

InChI

InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h4H,2-3,5-6H2,1H3

InChI Key

WZLVGITZGOFMOU-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC=O

Origin of Product

United States

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